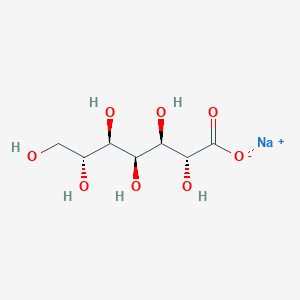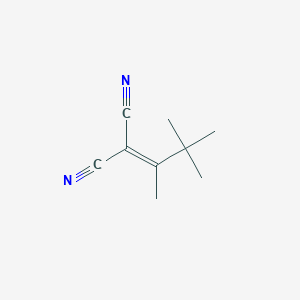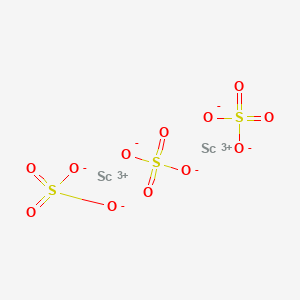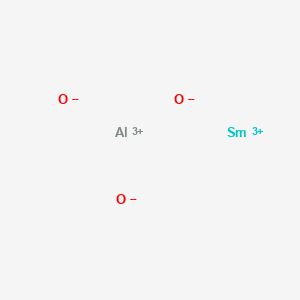
D-glycero-D-gulo-Heptonic acid, monosodium salt
説明
Synthesis Analysis
The synthesis of D-glycero-D-gulo-Heptonic acid and its derivatives involves various chemical reactions and strategies. For instance, Liu et al. (2016) have demonstrated the ease of separation of petrol-soluble acetonides derived from the triacetonide of methyl glucoheptonate, allowing scalable syntheses of rare sugars containing the l-gluco or d-gulo structural motif, including meso-d-glycero-d-guloheptitol as an ideal entry point for the study of heptoses biotechnological production (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of D-glycero-D-gulo-Heptonic acid has been elucidated through various analytical techniques. Taga, Kaji, and Osaki (1985) determined the crystal structure of the calcium salt of D-glycero-D-gulo-heptonic acid, revealing that the heptonate anions have different conformations and chelate a calcium ion in various ways (Taga, Kaji, & Osaki, 1985).
Chemical Reactions and Properties
The compound exhibits interesting reactivity patterns, especially in redox reactions. Mangiameli et al. (2010) explored the redox, kinetics, and complexation chemistry of the CrVI/CrV/CrIV-D-glycero-D-gulo-heptono-1,4-lactone system, highlighting the compound's ability to form various intermediates and final products, including D-gluconic acid and CrIII, through specific redox pathways (Mangiameli et al., 2010).
Physical Properties Analysis
Park and Lee (2001) provided insights into the physical properties of sodium D-glycero-D-gulo-heptonoate dihydrate, illustrating the bent carbon chain conformation of the glucoheptonate anion and the extensive hydrogen bonding involving all hydroxy and water H atoms, which contribute to its distinct physical properties (Park & Lee, 2001).
Chemical Properties Analysis
The chemical properties of D-glycero-D-gulo-Heptonic acid, such as its acid-base behavior and metal ion binding capabilities, have been studied extensively. Da Costa and Sigel (2003) explored the acid-base and metal ion binding properties of guanylyl(3'-->5')guanosine (GpG-) and related compounds in aqueous solution, providing a foundation for understanding the chemical behavior of D-glycero-D-gulo-Heptonic acid in complex systems (Da Costa & Sigel, 2003).
科学的研究の応用
Redox Reactions and Kinetic Studies
The compound has been extensively studied for its role in redox reactions, specifically in the context of its interaction with chromium species. Mangiameli et al. (2010) found that D-glycero-D-gulo-heptono-1,4-lactone, a derivative of D-glycero-D-gulo-Heptonic acid, reacts with Cr(VI) to yield D-gluconic acid, formic acid, and Cr(III) as final products. This study provided detailed kinetics and mechanism of the redox reaction, highlighting the compound's significance in understanding complex redox processes involving chromium species Mangiameli et al., 2010.
Synthesis and Structural Analysis
In the realm of organic synthesis and structural chemistry, the monosodium salt of D-glycero-D-gulo-Heptonic acid has been used as a precursor for the scalable synthesis of rare sugars. Liu et al. (2016) utilized the triacetonide of methyl glucoheptonate, related to D-glycero-D-gulo-Heptonic acid, for the synthesis of sugars with the l-gluco or d-gulo structural motifs. This demonstrates the compound's utility in the facile synthesis of complex sugars Liu et al., 2016.
Crystal Structure and Coordination Chemistry
Park and Lee (2001) explored the crystal structure of sodium D-glycero-D-gulo-heptonate dihydrate, revealing a bent carbon chain conformation and extensive intermolecular hydrogen bonding. The study provided insights into the coordination chemistry of the compound, with the Na+ cation displaying distorted octahedral coordination Park & Lee, 2001.
Catanionic Vesicle Formation
The compound has also been implicated in the formation of catanionic vesicles when mixed with anionic diacyl phospholipids and arginine-based surfactants, as reported by Lozano et al. (2009). This study highlights its potential in the development of novel vesicle-based systems for various applications Lozano et al., 2009.
Safety And Hazards
特性
IUPAC Name |
sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYOMWCQJXWGEN-WYRLRVFGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87-74-1 (Parent) | |
| Record name | Gluceptate Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50892018 | |
| Record name | Sodium D-glycero-D-guloheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | D-glycero-D-gulo-Heptonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
D-glycero-D-gulo-Heptonic acid, monosodium salt | |
CAS RN |
13007-85-7, 31138-65-5 | |
| Record name | Gluceptate Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-glycero-D-gulo-Heptonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium D-glycero-D-guloheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium D-glycero-D-gulo-heptonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium glucoheptonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCEPTATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D49LE7HM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)


